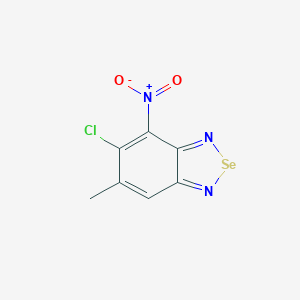

5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2Se/c1-3-2-4-6(10-14-9-4)7(5(3)8)11(12)13/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOQQVOLPMOYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=N[Se]N=C2C(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole typically involves multiple steps. One common method includes the nitration of 5-chloro-6-methyl-2,1,3-benzoselenadiazole using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of 5-chloro-6-methyl-4-amino-2,1,3-benzoselenadiazole.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole is being investigated as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for use as an electron acceptor in donor–acceptor systems. The selenadiazole ring structure enhances the charge transport properties, which are critical for the efficiency of these devices .

Biochemical Research

In biochemistry, this compound serves as a biochemical probe for proteomics research. Its ability to interact with biological molecules can be utilized to study enzyme activities and protein functions. The nitro group in the compound can undergo redox reactions that influence cellular oxidative stress pathways, making it a valuable tool in understanding cellular mechanisms .

Fluorescent Probes

Research has shown that derivatives of 5-chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole can be used to modulate photoluminescence properties. This capability allows for the development of fluorescent probes that can be employed in bioimaging analyses. The introduction of various aryl groups can tune the emission colors from blue to red, enhancing the versatility of these probes in biological applications .

Case Study 1: Application in OLEDs

A study demonstrated the use of 5-chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole as an electron transport layer material in OLEDs. The device showed improved efficiency compared to traditional materials due to enhanced charge mobility attributed to the compound's unique structure .

Case Study 2: Biochemical Probing

In proteomics research, this compound was utilized to investigate enzyme-substrate interactions. The results indicated significant modulation of enzyme activity upon treatment with varying concentrations of the compound, supporting its role as a biochemical probe .

Wirkmechanismus

The mechanism of action of 5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole involves its interaction with various molecular targets. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The selenadiazole ring can interact with biological molecules, potentially affecting enzyme activity and protein function .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers: Positional Effects of Substituents

5-Methyl-6-nitro-2,1,3-benzoselenadiazole

This isomer differs in the positions of the methyl and nitro groups (nitro at position 6 vs. 4 in the target compound). Evidence from the Batcho-Leimgruber indole synthesis highlights critical reactivity differences:

- Synthetic Utility : While 4-nitro derivatives (e.g., 4-methyl-5-nitro-2,1,3-benzoselenadiazole) successfully undergo indole synthesis, the 5-methyl-6-nitro analog fails under identical conditions. This suggests that the nitro group’s position significantly impacts electron distribution and reactivity, likely due to steric hindrance or altered resonance effects .

Table 1: Substituent Positioning and Reactivity

Heterocycle Analogs: Selenium vs. Sulfur

5-Chloro-6-fluoro-2,1,3-benzothiadiazole (CAS: 1190927-26-4)

Replacing selenium with sulfur alters key properties:

Table 2: Heteroatom Comparison

| Property | 2,1,3-Benzoselenadiazole | 2,1,3-Benzothiadiazole |

|---|---|---|

| Atomic Radius (Å) | 1.20 (Se) | 1.04 (S) |

| Electronegativity | 2.55 (Se) | 2.58 (S) |

| Common Applications | Redox-active materials | Pharmaceuticals |

Functional Group Variations

Deuterated Analogs 5-Methyl-d3-amino-4-nitro-2,1,3-benzoselenadiazole (a deuterated variant) demonstrates the impact of isotopic substitution. Deuterium incorporation can improve metabolic stability in drug design, though its effect on the selenadiazole core’s reactivity remains underexplored .

Chlorinated Benzimidazoles (e.g., compounds in ) While benzimidazoles share a fused aromatic system, the absence of selenium limits their redox activity. However, halogenated benzimidazoles (e.g., 5-[(4-bromo-2-chlorophenyl)amino] derivatives) are pharmacologically relevant for kinase inhibition, contrasting with selenadiazoles’ niche in materials chemistry .

Biologische Aktivität

5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole (CAS No. 147021-84-9) is an organoselenium compound that has garnered attention for its unique biological properties and potential applications in various fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula : C7H4ClN3O2Se

Molar Mass : 276.54 g/mol

Appearance : Yellow powder

Solubility : Soluble in methanol

The biological activity of 5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole is largely attributed to its selenadiazole ring and the presence of nitro and chloro substituents. These functional groups can influence various biological pathways:

- Oxidative Stress Modulation : The nitro group can undergo redox reactions, potentially leading to the modulation of oxidative stress pathways in cells. This property may contribute to its anticancer and antimicrobial activities.

- Enzyme Interaction : The compound may interact with specific enzymes, affecting their activity and thereby influencing metabolic processes within cells.

Anticancer Activity

Some studies suggest that organoselenium compounds can induce apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS) and the modulation of signaling pathways associated with cell survival and death.

Case Studies

-

Antimicrobial Efficacy Study

- A recent study evaluated the antimicrobial efficacy of various selenadiazoles against S. aureus. Although specific data for 5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole was not disclosed, similar compounds exhibited MIC values ranging from 16 to 64 mg/L depending on structural modifications.

-

Cancer Cell Line Assays

- In vitro assays using human cancer cell lines have demonstrated that selenadiazoles can inhibit cell proliferation. For instance, derivatives showed significant cytotoxicity against breast cancer cell lines at concentrations as low as 10 µM.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole in relation to similar compounds, a comparative analysis is essential:

| Compound | Structure Variants | Biological Activity |

|---|---|---|

| 5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole | Contains chloro, methyl, nitro groups | Moderate antibacterial activity; potential anticancer properties |

| 5-Chloro-4-nitro-2,1,3-benzoselenadiazole | Lacks methyl group | Lower activity compared to the target compound |

| 6-Methyl-4-nitro-2,1,3-benzoselenadiazole | Lacks chloro group | Similar activity profile but less potent |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with refluxing substituted benzaldehyde derivatives in absolute ethanol with catalytic glacial acetic acid (4–6 hours), followed by solvent removal under reduced pressure and filtration . To optimize, vary reaction time, temperature, and stoichiometric ratios (e.g., acetic acid as a proton donor catalyst). Monitor purity via TLC and confirm yields using gravimetric analysis.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be validated?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., calculated vs. experimental values, as in C₁₈H₁₇NO₃: Δ = 0.2% error ). Complement with ¹H/¹³C NMR to resolve substituent positions (e.g., methyl and nitro groups). Validate via comparison to analogous benzoselenadiazoles in literature .

Q. What safety protocols are critical when handling nitro- and selenium-containing derivatives like this compound?

- Methodological Answer : Follow hazard guidelines for nitroaromatics (explosive potential) and selenium compounds (toxicity). Use explosion-proof fume hoods, anti-static equipment, and personal protective gear (gloves, goggles). Refer to safety data sheets (SDS) for first-aid measures, including skin decontamination and immediate medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can DFT calculations and molecular dynamics (MD) simulations elucidate the electronic structure and reactivity of this benzoselenadiazole?

- Methodological Answer : Perform DFT studies using Gaussian or ORCA software to model the electron-withdrawing effects of nitro and chloro groups on the selenadiazole ring. Compare HOMO-LUMO gaps with experimental UV-Vis spectra. MD simulations (e.g., GROMACS) can predict solvation effects and stability in biological media .

Q. How should researchers resolve contradictions between experimental and computational data (e.g., spectral shifts or reactivity predictions)?

- Methodological Answer : For spectral discrepancies (e.g., HRMS or IR peak shifts), cross-validate with alternative methods like X-ray crystallography or isotopic labeling. If computational reactivity models conflict with experimental yields, re-parameterize force fields or include solvent effects explicitly in simulations .

Q. What strategies are effective for studying the biological activity of this compound, given its structural similarity to antimicrobial benzoxazoles?

- Methodological Answer : Screen for antimicrobial activity using standardized MIC assays (e.g., against S. aureus or E. coli). Compare results to structurally related benzoxazoles (e.g., 5-methyl-2,1,3-benzothiadiazoles ). Use docking studies to predict binding affinity with bacterial enzymes like DNA gyrase .

Q. How do solvent polarity and protic/aprotic environments influence the compound’s stability during synthesis?

- Methodological Answer : Test polar aprotic solvents (DMF, DMSO) for nitro group stability versus polar protic solvents (ethanol, acetic acid) for reaction efficiency. Monitor degradation via HPLC under varying conditions. Note: Ethanol/acetic acid mixtures are optimal for minimizing byproducts in benzoselenadiazole synthesis .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity of nitro and chloro substituents?

- Methodological Answer : At scale, optimize temperature gradients to control nitration regioselectivity (para vs. meta positions). Use flow chemistry for precise mixing and heat dissipation. Validate regiochemistry via NOESY NMR or single-crystal XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.